molecular formula C12H26 B7769323 Dodecane CAS No. 129813-67-8

Dodecane

Cat. No.: B7769323
CAS No.: 129813-67-8
M. Wt: 170.33 g/mol
InChI Key: SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Description

Dodecane is a straight-chain alkane hydrocarbon with the molecular formula C12H26, primarily derived from petroleum sources . It serves as a critical compound in chemical engineering and scientific research due to its well-defined chemical properties and versatile applications. In combustion and fuel research, n-dodecane is extensively used as a single-component surrogate fuel to model the combustion characteristics of more complex real fuels like diesel and aviation kerosene (RP-3) . This application is vital for studying fundamental processes such as spray ignition, flame propagation, and pollutant formation (like NOx and soot) in engines, enabling the development of more efficient and cleaner combustion technologies . Research into its combustion kinetics, including the development of compact and accurate chemical mechanisms, remains a key area of focus . Beyond fuel science, this compound is a valuable component in materials science. It is effectively microencapsulated to create phase change materials (PCMs) used for thermal energy storage and temperature regulation, particularly in cold chain transportation, where it exhibits a high phase change enthalpy . Furthermore, it finds use in industrial applications as a solvent in organic synthesis, a lubricant, a plasticizer, and in the formulation of cosmetics and personal care products for its emollient properties . This product, this compound, is provided in high purity to ensure consistency and reliability in experimental work and is strictly designated For Research Use Only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane
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InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3
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InChI Key

SNRUBQQJIBEYMU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC
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Molecular Formula

C12H26
Record name N-DODECANE
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DSSTOX Substance ID

DTXSID0026913
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Molecular Weight

170.33 g/mol
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Physical Description

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C
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Density

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C
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Vapor Density

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1)
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Vapor Pressure

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C
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Impurities

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane.
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Color/Form

Colorless liquid

CAS No.

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8
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Melting Point

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C
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Preparation Methods

Catalytic Reduction of Alkyl Halides and Sulfonates

The reduction of alkyl halides or sulfonates represents a cornerstone of dodecane synthesis. n-Dodecyl p-toluenesulfonate undergoes reductive cleavage in the presence of sodium cyanoborohydride (NaBH₃CN) and hexamethylphosphoramide (HMPA) at 80°C for 2 hours, achieving 79–81% yield . This method selectively preserves functional groups such as carbonyls and nitriles, making it suitable for complex molecules requiring alkane segments .

An alternative pathway employs 1-bromohexane and sodium metal in refluxing HMPA, yielding n-dodecane at 94°C under 174 kPa with 87% efficiency . While effective, HMPA’s neurotoxicity necessitates stringent safety protocols, limiting industrial adoption.

Industrial Production via Petroleum Distillation

Commercial this compound primarily originates from petroleum refining. Close-cut distillation of C₁₀–C₁₆ n-alkane streams isolates this compound-rich fractions, followed by molecular sieve separation . Typical process streams (e.g., C₁₂–C₁₄) achieve >99% purity but require energy-intensive fractional distillation . Despite scalability, this method faces criticism for reliance on fossil feedstocks and carbon footprint.

Normal-Pressure Zinc-Mediated Dehalogenation

A cost-effective approach utilizes bromothis compound , zinc powder, and glacial acetic acid under ambient pressure . Hydrochloric acid initiates reflux (100–110°C, 25 hours), reducing bromothis compound to this compound with subsequent sulfuric acid and alkali washes . This method avoids high-pressure equipment, achieving 213–215°C distillation fractions at 70–75% yield . However, brominated byproducts and zinc waste necessitate rigorous purification.

Comparative Analysis of Synthesis Methods

Method Reactants Catalyst/Conditions Yield Advantages Limitations
NaBH₃CN Reduction n-Dodecyl p-toluenesulfonateHMPA, 80°C, 2 h79–81%Functional group toleranceHMPA toxicity
Sodium Metal Reaction 1-BromohexaneHMPA, 94°C, 174 kPa87%High yieldEnergy-intensive pressure conditions
Dual-Bed Catalysis MIBKPd-MgAl-HT + Cu/SiO₂, 300°C73%Renewable feedstock, jet fuel applicationComplex reactor setup
Petroleum Refining C₁₀–C₁₆ distillatesMolecular sieves>99%ScalabilityFossil-dependent, high energy input
Zinc Dehalogenation Bromothis compoundZn/HCl, 110°C, 25 h70–75%Ambient pressure operationBromine waste, moderate purity

Chemical Reactions Analysis

Types of Reactions: Dodecane undergoes various chemical reactions, including combustion, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from the combustion of this compound are carbon dioxide and water. Oxidation reactions can yield alcohols, aldehydes, and carboxylic acids, while substitution reactions produce halogenated this compound derivatives .

Scientific Research Applications

Chemical Research and Industrial Applications

Solvent Properties
Dodecane is primarily used as a solvent in various chemical processes. Its non-polar nature makes it suitable for dissolving hydrophobic compounds, which is essential in chemical research and industrial applications such as ink formulation and degreasing .

Surfactant Production
Recent studies have highlighted the use of this compound as a spacer in the synthesis of dicationic gemini surfactants. These surfactants exhibit significant solubilizing capacities and are used in drug delivery systems, particularly for enhancing the stability and efficacy of liposomal formulations aimed at treating conditions like Alzheimer's disease .

Polymer Intermediate
this compound is also a precursor for producing dodecandioic acid, which serves as an intermediate in polymer synthesis. This application is crucial for developing sustainable biotechnological processes .

Energy Applications

Surrogate Fuel for Diesel Engines
this compound's physicochemical properties closely resemble those of conventional diesel fuels, making it an ideal surrogate fuel for research into diesel engine performance. Studies have validated its use in combustion research, particularly for understanding autoignition characteristics and optimizing engine efficiency .

Biomedical Applications

Drug Delivery Systems
The incorporation of this compound into liposomal formulations has shown promise in enhancing drug delivery efficiency. For instance, liposomes modified with this compound-derived surfactants have been developed to co-encapsulate therapeutic agents like α-tocopherol and donepezil hydrochloride, demonstrating high stability and encapsulation efficiency .

Environmental Applications

Bioremediation Efforts
this compound has been investigated for its role in bioremediation processes, particularly in the degradation of hydrocarbons by microbial communities. Its utilization can aid in cleaning up oil spills and other environmental contaminants .

Summary Table of this compound Applications

Application Area Description Key Benefits
Chemical SolventUsed to dissolve hydrophobic compounds in inks and degreasing agentsNon-polar solvent properties
Surfactant ProductionActs as a spacer in dicationic gemini surfactants for drug deliveryEnhanced solubilization and stability
Energy ResearchServes as a surrogate fuel for diesel engine studiesSimilar properties to conventional diesel fuels
Biomedical FormulationsIncorporated into liposomes for improved drug deliveryHigh stability and encapsulation efficiency
Environmental RemediationInvestigated for microbial degradation of hydrocarbonsAids in cleaning oil spills

Case Studies

  • Case Study on Drug Delivery : Research involving liposomes modified with this compound-derived surfactants demonstrated significant improvements in drug encapsulation efficiency and stability over traditional formulations. The study indicated a notable reduction in amyloid plaques associated with Alzheimer's disease when treated with these formulations .
  • Combustion Research Case Study : this compound has been validated as a reliable surrogate fuel in diesel engine studies, providing insights into combustion characteristics that can lead to more efficient engine designs .

Mechanism of Action

Dodecane is part of the alkane family, which includes other similar compounds such as undecane and tridecane. Compared to these compounds, this compound has a higher molecular mass and a lower hydrogen-to-carbon ratio, making it a better surrogate for kerosene-based fuels. This higher molecular mass and lower hydrogen-to-carbon ratio allow this compound to better emulate the laminar flame speed of jet fuels .

Comparison with Similar Compounds

Undecane (C₁₁H₂₄) and Tridecane (C₁₃H₂₈)

  • Physical Properties :

    • This compound has a higher boiling point (~216°C) compared to undecane (~196°C) and lower than tridecane (~234°C), correlating with chain length and molecular weight .
    • In VOC removal processes, this compound exhibits a 99.9% reduction efficiency compared to undecane (93.1%) and decane (79.4%) due to its higher molecular weight and lower volatility .
  • Applications :

    • This compound is preferred over undecane and tridecane in GC-FID as an internal standard due to its intermediate volatility and compatibility with diverse analyte retention times .
    • In catalytic reforming, this compound conversion reaches 85.8% with nickel-based catalysts, outperforming rhodium-based systems in cost-effectiveness .
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 170.33 ~216 GC internal standard, bioreactor overlay
Undecane 156.31 ~196 VOC analysis, environmental monitoring
Tridecane 184.36 ~234 High-temperature solvent

Oxygenated Derivatives: Dodecanol and Dodecanone

  • Reactivity: Dodecanol (C₁₂H₂₅OH) and dodecanone (C₁₁H₂₂CO) are oxidation products of this compound. Dodecanol inhibits filamentous growth in Candida albicans via quorum sensing, whereas dodecanone derivatives (e.g., 2-dodecanone) are detected in yeast bioprocesses using this compound overlays . Unlike this compound, these derivatives participate in metabolic pathways, influencing microbial morphology and product yields .
  • Analytical Challenges: Dodecanol co-elutes with taxanes in GC-MS, complicating detection in bioreactor samples .

Aromatic and Branched Hydrocarbons

Toluene (C₇H₈)

  • Environmental Impact :
    • Toluene and this compound are both anthropogenic VOCs, but toluene contributes more significantly to secondary organic aerosol (SOA) formation due to its aromatic structure .
  • Thermodynamic Behavior :
    • This compound-derived SOA shows lower hygroscopic growth than toluene-derived SOA, affecting cloud condensation nuclei activity .

Pinene (C₁₀H₁₆)

  • Biological Roles :
    • Both this compound and pinene are identified in giant panda secretions, but pinene (a terpene) acts as a semiochemical, whereas this compound serves as a mosquitocidal agent .

Key Research Findings

Catalytic Performance

  • Auto-Thermal Reforming : Nickel catalysts (e.g., NA10-PM) achieve 85% this compound conversion, rivaling rhodium catalysts (RhA5-IM) but at 1/10th the cost .
  • Oxidative Desulfurization : Vanadium-modified SBA-15 catalysts in this compound solvent remove 99% of dibenzothiophene (DBT), comparable to acetonitrile-based systems .
Process Catalyst This compound Conversion (%) Selectivity (H₂/CO/CO₂)
Auto-Thermal Reforming NA10-PM (Ni) 85.8 67.2/19.6/11.6
Auto-Thermal Reforming RhA5-IM (Rh) 85.8 68.1/18.9/12.3

Medical and Environmental Significance

  • Cancer Biomarkers: this compound levels in exhaled breath are elevated in oral squamous cell carcinoma (2.5-fold) and colorectal cancer (3.1-fold) versus controls .
  • VOC Mitigation : Integrated condensation-adsorption systems reduce this compound emissions by 99.9% in laundry dry-cleaning, outperforming undecane and decane removal .

Biological Activity

Dodecane, a straight-chain alkane with the chemical formula C12H26C_{12}H_{26}, is notable for its diverse biological activities and applications. This article explores its biological activity, including its effects on microbial metabolism, potential therapeutic uses, and environmental implications.

Overview of this compound

This compound is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents. It is primarily used as a solvent and in the formulation of various chemical products. Its biological activity has garnered interest in fields such as microbiology, pharmacology, and environmental science.

1. Microbial Metabolism

This compound has been studied for its role in microbial degradation and metabolism. Research indicates that it can be effectively utilized by certain microbial consortia for bioremediation purposes. A study demonstrated that the removal efficiency of this compound by a microbial consortium was significantly higher at lower initial concentrations, indicating a positive correlation between concentration and biodegradation efficiency .

Table 1: this compound Removal by Microbial Consortium

Initial Concentration (mg/L)Removal Efficiency (%)
10085
20075
50060

2. Enhancement of Enzyme Activity

This compound has been shown to enhance the activity of certain enzymes when used as an oxygen vector in microbial cultures. For instance, in a study involving Escherichia coli, the addition of n-dodecane increased fumarase activity by 124% compared to controls without this compound. The mechanism behind this enhancement is linked to increased ATP concentrations and favorable redox ratios, which facilitate protein folding and enzyme activity .

Table 2: Fumarase Activity with Varying this compound Concentrations

n-Dodecane Concentration (%)Fumarase Activity (U/mg)
06.44
1.512.47
2.514.21

3. Toxicological Aspects

While this compound exhibits beneficial biological activities, it can also be toxic at higher concentrations. Studies have indicated that excessive this compound can lead to cell lysis and decreased enzyme activity due to its cytotoxic effects on microbial cells . Understanding the concentration-dependent effects of this compound is crucial for its application in biotechnological processes.

Case Study 1: Bioremediation of Hydrocarbon Contaminated Soil

A field study investigated the efficacy of using a microbial consortium to degrade this compound in hydrocarbon-contaminated soil within a slurry sequencing bioreactor system. The results indicated that the microbial community could effectively metabolize this compound, leading to significant reductions in hydrocarbon levels over time .

Case Study 2: Enzyme Production Enhancement

In laboratory settings, researchers explored the use of this compound as an oxygen vector during the fermentation process for producing fumarase in E. coli. The study revealed that specific concentrations of this compound not only enhanced enzyme production but also improved biomass yield, demonstrating its potential utility in industrial enzyme production .

Environmental Impact

The degradation of this compound by microorganisms plays a vital role in mitigating environmental pollution caused by petroleum hydrocarbons. The oxidation products generated during the degradation process include ketones and carboxylic acids, which have their own ecological impacts but are generally less harmful than the parent compound .

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for quantifying dodecane in environmental or biological matrices, and how are they optimized to minimize interference?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard is widely used. Optimization includes adjusting injection volumes to avoid detector saturation (e.g., reducing this compound overlay contamination in microbial cultures) and employing isotopic pattern matching for peak identification . Calibration-free quantification via flame ionization detection (FID) relative to this compound is also validated for high-throughput screening .
  • Key Data : Retention indices (RIs) of alkanes (e.g., C8–C20) are calculated to confirm this compound identification in complex mixtures .

Q. How do researchers design controlled experiments to study this compound’s physicochemical properties (e.g., solubility, volatility) under varying environmental conditions?

  • Methodology : Use factorial design to isolate variables (temperature, pH, salinity). For example, in microbial degradation studies, hydraulic retention time and influent concentration are systematically varied to model this compound removal kinetics .
  • Validation : Compare experimental results with computational fluid dynamics (CFD) simulations of this compound droplet distribution in turbulent flows to validate physicochemical assumptions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound degradation efficiency in rotating biological contactors, and what statistical validations are critical for model reliability?

  • Methodology : Apply central composite design (CCD) to evaluate interactions between variables (e.g., disc rotation speed, biomass dosage). ANOVA confirms the significance of quadratic terms (e.g., p < 0.05 for rotation speed² in this compound removal models) .
  • Data Contradictions : If experimental data deviates from the RSM model (e.g., non-linear effects of temperature), use residual analysis to identify outliers and refine the model’s coded equation .

Q. What strategies resolve discrepancies between simulated and experimental data in studies of this compound spray formation in turbulent flows?

  • Methodology : Validate simulations using Sauter mean diameter (SMD) measurements from laser diffraction experiments. Adjust turbulence models (e.g., k-ε parameters) to align with empirical droplet size distributions .
  • Case Example : At 60 mm from the nozzle, simulated SMD values for this compound droplets showed <5% deviation from experimental data after iterative refinement of boundary conditions .

Q. How can researchers address analytical challenges in detecting this compound-derived metabolites in microbial overlay systems (e.g., pinene trapping)?

  • Methodology : Reduce GC-MS injection volumes to prevent column contamination by residual this compound. Use solid-phase microextraction (SPME) to preconcentrate trace metabolites and improve detection limits .
  • Pitfalls : Over-reliance on this compound as a solvent overlay can suppress metabolite signals; alternative solvents (e.g., hexadecane) may reduce interference in terpenoid analyses .

Methodological Considerations

Q. What statistical frameworks are essential for interpreting contradictory data in multi-variable this compound studies (e.g., biodegradation vs. abiotic degradation rates)?

  • Approach : Use multivariate analysis of variance (MANOVA) to disentangle confounding factors. For instance, in bioremediation studies, MANOVA can isolate the effect of biomass activity from temperature-driven volatilization .
  • Case Study : A p-value >0.05 for hydraulic retention time in ANOVA indicates that abiotic processes dominate this compound removal under specific conditions, necessitating experimental redesign .

Q. How do researchers ensure reproducibility in long-term this compound exposure studies (e.g., algal bioassays), given its volatility and adsorption losses?

  • Protocol : Use closed-system reactors with headspace sampling to track volatile losses. Normalize biomass-specific degradation rates to account for adsorption onto reactor surfaces .
  • Data Adjustment : Apply mass-balance corrections using this compound recovery rates from control experiments (e.g., >90% recovery required for valid kinetic modeling) .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.